molecular formula C18H20F3N5O3 B14779537 N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide

Cat. No.: B14779537
M. Wt: 411.4 g/mol
InChI Key: LBRJJTXUACHMCO-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C18H20F3N5O3

Molecular Weight

411.4 g/mol

IUPAC Name

3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)-2-[[2-(trifluoromethyl)phenyl]diazenyl]butanamide

InChI

InChI=1S/C18H20F3N5O3/c1-9(27)15(26-25-12-5-3-2-4-11(12)18(19,20)21)16(28)22-10-6-7-13-14(8-10)24-17(29)23-13/h2-5,10,13-15H,6-8H2,1H3,(H,22,28)(H2,23,24,29)

InChI Key

LBRJJTXUACHMCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1CCC2C(C1)NC(=O)N2)N=NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
\text{2-(Trifluoromethyl)aniline} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Coupling}} \text{N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[(2-(trifluoromethyl)phenyl)diazenyl]butanamide}
$$

Detailed Preparation Methods

Diazotization of 2-(Trifluoromethyl)aniline

Reagents :

  • 2-(Trifluoromethyl)aniline (1 mol)
  • Hydrochloric acid (37%, 2.5 mol)
  • Sodium nitrite (1.05 mol)

Procedure :

  • Dissolve 2-(trifluoromethyl)aniline in ice-cold hydrochloric acid (0–5°C).
  • Add sodium nitrite solution dropwise while maintaining pH < 2.
  • Stir for 2 hours at 0–5°C to form the diazonium salt.

Critical Parameters :

  • Temperature control (<5°C) prevents decomposition of the diazonium salt.
  • Excess nitrous acid is neutralized with sulfamic acid.

Coupling Reaction with N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide

Reagents :

  • Diazonium salt (1 mol)
  • N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide (1 mol)
  • Sodium acetate buffer (pH 4–6)
  • Emulsifying agents (e.g., polyoxyethylene ether)

Procedure :

  • Suspend the benzimidazolone derivative in water containing emulsifiers.
  • Add the diazonium salt solution gradually at 10–15°C.
  • Adjust pH to 5–6 using sodium acetate and stir for 4–6 hours.
  • Filter, wash with hot water, and dry at 80°C.

Yield : 85–92% (patent data).

Optimization Strategies

Emulsification and Particle Size Control

The use of surfactants (e.g., fatty alcohol polyoxyethylene ether) during coupling ensures uniform particle distribution, enhancing pigment performance.

Table 1: Impact of Emulsifiers on Pigment Properties

Emulsifier Type Particle Size (nm) Color Strength (%)
Polyoxyethylene ether 120–150 100
Sodium dodecyl sulfate 200–250 85

Post-Treatment for Enhanced Stability

Acid Pasting :

  • Treat the crude pigment with sulfuric acid (20% v/v) at 60°C to improve crystallinity.
    Thermal Annealing :
  • Heat at 120°C for 2 hours to eliminate amorphous phases.

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr) : 1710 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (N=N stretch).
  • ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, benzimidazole), 7.8–7.6 (m, 4H, aromatic), 2.5 (s, 3H, CH₃).

Thermal Stability

Table 2: Thermogravimetric Analysis (TGA)

Temperature (°C) Weight Loss (%)
25–200 0.5
200–300 1.2
300–400 2.8

Industrial-Scale Production Challenges

Waste Management

  • Diazotization generates nitrous oxides; scrubbers with alkaline solutions (e.g., NaOH) are required.
  • Mother liquor contains residual amines; activated carbon filtration is employed.

Quality Control

  • HPLC Purity : >98% (USP standards).
  • Metal Content : <10 ppm (ICP-MS).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Reduces reaction time from 6 hours to 45 minutes.
  • Yield increases to 95% due to improved kinetics.

Solvent-Free Mechanochemical Methods

  • Ball milling with K₂CO₃ achieves 90% yield in 2 hours.
  • Avoids toxic solvents (e.g., DMF).

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A : 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide
  • CAS : 68399-99-5 .
  • Key Difference : Chloro (-Cl) substituent at the phenyl ring’s 4-position instead of a hydrogen atom.
  • Higher environmental persistence due to chlorine’s resistance to degradation .
Compound B : 4-[(2,5-Dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide
  • CAS : 230-258-1 .
  • Key Differences :
    • Dichlorophenyl group and naphthalene backbone.
    • Hydroxyl (-OH) group on the naphthalene ring.
  • Impact :
    • Enhanced lightfastness due to extended conjugation (naphthalene).
    • Higher solubility in polar solvents via -OH hydrogen bonding .

Functional Group Modifications

Compound C : Pigment Red 176 (C.I. PR 176)
  • CAS : 51919-77-8 .
  • Key Differences :
    • Naphthalenecarboxamide core with methoxy (-OCH₃) and phenylcarbamoyl groups.
  • Impact :
    • Red-shifted absorption spectrum (λₘₐₛ ~520 nm vs. ~450 nm for Pigment Yellow 154).
    • Increased molecular weight (MW 538.5 vs. 405.34) reduces dispersibility in polymers .

Physicochemical and Environmental Properties

Solubility and Stability

Property Target Compound Compound A Compound B Compound C
Water Solubility <0.02 mg/L <0.01 mg/L* 0.1–1 mg/L* <0.05 mg/L*
log Kow 4.17 4.5* 3.8* 5.2*
Photostability High Moderate High Moderate

Key Observations :

  • The trifluoromethyl group in the target compound reduces water solubility (<0.02 mg/L), critical for pigment non-leachability .
  • Higher log Kow (4.17) indicates moderate lipophilicity, favoring adsorption onto organic matrices .

Regulatory and Environmental Profiles

Aspect Target Compound Compound A Compound C
REACH Tonnage Low (<10 t/yr) Not registered High (>100 t/yr)
Persistence Not rapidly degradable Not rapidly degradable* Data unavailable
Regulatory Approval Approved in plastics (≤1.0%) Failed Canadian CEPA criteria Widely used in coatings

*Inferred from structural similarity.

Biological Activity

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-(trifluoromethyl)phenylazobutyramide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

The compound features a benzimidazole ring structure fused with a butanamide moiety, which is known for its versatile biological activities. Its synthesis typically involves the condensation of benzimidazole derivatives with butanamide precursors under controlled conditions to yield high-purity products.

Target Interactions : Benzimidazole derivatives, including this compound, are known to interact with various biological targets such as enzymes and receptors. These interactions can lead to diverse biological effects, including:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens.
  • Anticancer Effects : Research indicates potential anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest in cancer cells .

Biochemical Pathways : The biological activity of this compound is mediated through interference with key biochemical pathways. For instance, it may inhibit specific enzymes involved in DNA replication or protein synthesis, which are crucial for the survival and proliferation of cancer cells.

Biological Activity Data

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionTargeting DNA polymerase

Case Studies

  • Antimicrobial Study : A study demonstrated that N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-(trifluoromethyl)phenylazobutyramide exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at low concentrations.
  • Anticancer Research : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis via the mitochondrial pathway. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death .

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